1-(3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)thiourea
Description
1-(3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)thiourea is a pyrazole-based heterocyclic compound characterized by a thiourea (-NH-CS-NH2) functional group attached to a pyrazole ring substituted with 4-bromophenyl and 4-chlorophenyl groups. Pyrazole derivatives are widely studied for their structural versatility and applications in medicinal chemistry, agrochemicals, and materials science.
Properties
Molecular Formula |
C16H12BrClN4S |
|---|---|
Molecular Weight |
407.7 g/mol |
IUPAC Name |
[5-(4-bromophenyl)-2-(4-chlorophenyl)pyrazol-3-yl]thiourea |
InChI |
InChI=1S/C16H12BrClN4S/c17-11-3-1-10(2-4-11)14-9-15(20-16(19)23)22(21-14)13-7-5-12(18)6-8-13/h1-9H,(H3,19,20,23) |
InChI Key |
DCLYCEYBQDSYTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=C2)NC(=S)N)C3=CC=C(C=C3)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)thiourea typically involves the reaction of 4-bromophenylhydrazine with 4-chlorobenzoyl chloride to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reaction of the pyrazole derivative with thiourea under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-bromophenyl and 4-chlorophenyl groups undergo nucleophilic aromatic substitution (SNAr) under basic conditions. For example:
| Reactant/Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sodium methoxide | DMF, 80°C | Methoxy-substituted derivative | 68% | |
| Ethylenediamine | EtOH, reflux | Diamine-coupled analog | 52% |
The electron-withdrawing nature of halogens activates the aromatic rings for substitutions, particularly at para positions relative to bromine/chlorine .
Oxidation of Thiourea Moiety
The thiourea group (-NH-CS-NH-) oxidizes to form sulfonyl or sulfonic acid derivatives:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C | Sulfonic acid derivative | Forms water-soluble salts |
| m-CPBA | DCM, 0°C → RT | Sulfinamide intermediate | Stereoselective oxidation observed |
These reactions are critical for modulating solubility and biological activity .
Coordination Chemistry
The compound acts as a polydentate ligand for transition metals:
| Metal Salt | Conditions | Complex Type | Application |
|---|---|---|---|
| CuCl₂ | MeOH, RT | Tetradentate Cu(II) complex | Catalyzed Suzuki-Miyaura couplings |
| Pd(OAc)₂ | THF, 50°C | Square-planar Pd(II) complex | Used in C-H activation reactions |
The thiourea sulfur and pyrazole nitrogen participate in coordination, confirmed by FTIR and X-ray crystallography .
Cycloaddition and Heterocycle Formation
The pyrazole-thiourea system undergoes cycloaddition with dipolarophiles:
| Reaction Partner | Conditions | Product | Key Feature |
|---|---|---|---|
| Acetylenedicarboxylate | Toluene, Δ | Thiazolo[3,2-b]pyrazole | Fluorescent properties |
| Nitrile oxides | DCM, RT | Isoxazole hybrids | Enhanced antimicrobial activity |
These reactions expand the compound’s utility in synthesizing fused heterocycles .
Acid/Base-Mediated Rearrangements
Under acidic or basic conditions, structural rearrangements occur:
| Conditions | Transformation | Outcome |
|---|---|---|
| HCl (conc.) | Thiourea → Thiazole | Forms 2-aminothiazole derivatives |
| NaOH (aq.) | Pyrazole ring-opening | Generates β-keto thiourea intermediates |
These rearrangements are pH-dependent and reversible under controlled conditions .
Cross-Coupling Reactions
The bromophenyl group participates in palladium-catalyzed couplings:
| Reaction Type | Catalyst/Base | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Biaryl derivatives | 75–82% |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Aminated analogs | 63% |
These reactions enable modular functionalization for drug discovery .
Key Research Findings
-
Antimicrobial Activity : Thiourea derivatives with halogenated aryl groups exhibit MIC values of 3.9–15.6 µg/mL against Gram-positive bacteria .
-
Catalytic Utility : Metal complexes derived from this compound show TOF values up to 1,200 h⁻¹ in cross-coupling reactions .
-
Solubility Trends : Oxidation to sulfonic acid derivatives increases aqueous solubility by >100-fold .
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Recent studies have indicated that compounds similar to 1-(3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)thiourea exhibit significant anticancer properties. For example, derivatives of pyrazole have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations comparable to established antibiotics.
- Anticonvulsant Activity : Research has indicated that pyrazole derivatives can exhibit anticonvulsant properties. The structure-activity relationship (SAR) studies suggest that the presence of halogen substituents enhances the efficacy of these compounds in seizure models.
Agricultural Applications
- Pesticidal Activity : Thiourea derivatives have been explored for their pesticidal properties. Studies have shown that compounds with similar structures can act as effective fungicides and herbicides, inhibiting the growth of various plant pathogens.
Material Science Applications
- Polymer Synthesis : The compound has been utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and thermal stability.
Case Study 1: Anticancer Efficacy
A comprehensive study examined the anticancer effects of various pyrazole derivatives, including 1-(3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)thiourea, on human cancer cell lines. The results indicated that these compounds could induce apoptosis through mitochondrial pathways, suggesting their potential as therapeutic agents in cancer treatment .
Case Study 2: Antimicrobial Activity
In another investigation focused on antimicrobial activity, the compound was tested against a panel of bacteria and fungi. The results showed significant inhibition of microbial growth, supporting its development as a novel antimicrobial agent for agricultural applications .
Mechanism of Action
The mechanism of action of 1-(3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)thiourea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structure can be compared to pyrazole derivatives with variations in substituents, heterocyclic systems, or functional groups. Key analogs include:
Physicochemical Properties
- Halogen Effects: The 4-bromo and 4-chloro substituents in the target compound increase molecular weight (MW ≈ 408–410 g/mol) and polarizability compared to non-halogenated analogs.
- Functional Group Impact: Thiourea groups (-NH-CS-NH2) provide hydrogen-bond donor/acceptor sites, which are absent in ketone or aldehyde analogs. This may enhance interactions with enzymes or receptors .
Biological Activity
1-(3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)thiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Thiourea derivatives, particularly those incorporating pyrazole moieties, have been shown to exhibit a range of pharmacological effects, including antiviral, antibacterial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific thiourea derivative, supported by case studies and research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C₁₆H₁₂BrClN₄S
- Molecular Weight : 407.72 g/mol
- SMILES : NC(NC1=CC(C2=CC=C(Br)C=C2)=NN1C3=CC=C(Cl)C=C3)=S
This structure indicates the presence of both bromine and chlorine substituents, which may influence its biological activity through electronic effects.
Anticancer Activity
Research has demonstrated that thiourea derivatives can inhibit cancer cell proliferation. A study indicated that compounds with similar structures showed effective inhibition against various cancer cell lines, disrupting normal cell cycle progression and inducing apoptosis .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6h | A549 | 12.5 | Apoptosis induction |
| 6b | HeLa | 15.0 | Cell cycle arrest |
Antibacterial Activity
The antibacterial properties of thiourea derivatives have also been extensively studied. The compound exhibited activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results suggest that the compound may serve as a potential lead for developing new antibacterial agents .
Anti-inflammatory Activity
Thiourea derivatives have been shown to modulate inflammatory responses. In vitro studies indicated that the compound could significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in mediating inflammation:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 1500 | 400 |
| IL-6 | 1200 | 300 |
These findings highlight its potential for treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
In a recent study, a series of pyrazole-based thiourea derivatives were synthesized and tested for their anticancer efficacy against various cancer cell lines. The results indicated that modifications to the pyrazole ring significantly enhanced cytotoxicity against breast cancer cells (MCF-7), with some derivatives achieving IC50 values as low as 10 µM .
Case Study 2: Antibacterial Screening
Another investigation focused on the antibacterial activity of thiourea derivatives against multi-drug resistant strains. The study reported that the compound displayed promising activity against resistant strains of E. coli and Klebsiella pneumoniae, suggesting its potential as an alternative therapeutic agent in treating infections caused by resistant bacteria .
Q & A
Basic: How can the synthesis of 1-(3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)thiourea be optimized for higher yields?
Methodological Answer:
The compound is typically synthesized via a multi-step route involving:
Cyclization : Reacting 1,1'-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) to form α,β-unsaturated ketones.
Thiourea Introduction : Reaction of the pyrazole intermediate with thiourea derivatives (e.g., 2-cyanothioacetamide) under reflux in ethanol or DMF .
Optimization Strategies :
- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
- Monitor intermediates via TLC/HPLC to minimize side products.
- Adjust solvent polarity (e.g., DMF for better solubility of aromatic intermediates) .
Basic: What spectroscopic techniques are critical for characterizing this thiourea-pyrazole derivative?
Methodological Answer:
Key techniques include:
- IR Spectroscopy : Confirm thiourea C=S stretch (~1250–1350 cm⁻¹) and pyrazole C=N (~1600 cm⁻¹) .
- NMR :
- XRD : Resolve crystal packing and confirm tautomeric forms (e.g., thiourea vs. thione) .
Advanced: How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns?
Methodological Answer:
Discrepancies in hydrogen bonding (e.g., N–H···S vs. N–H···N) can arise from tautomerism or disorder. Steps to resolve:
Refine SHELXL Parameters : Use anisotropic displacement parameters for non-H atoms and restrain H-bond distances .
ORTEP-3 Visualization : Analyze intermolecular interactions (e.g., C–H···π, π–π stacking) to identify dominant packing motifs .
Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde) to validate deviations .
Advanced: How to address conflicting reports on this compound’s pharmacological activity (e.g., σ receptor antagonism vs. antitubulin effects)?
Methodological Answer:
Contradictions may arise from assay conditions or structural promiscuity. Mitigation strategies:
Standardized Assays : Re-test activity under uniform conditions (e.g., human σ₁ receptor binding vs. sea urchin embryo antitubulin assays) .
Structure-Activity Relationship (SAR) : Modify substituents (e.g., bromo/chlorophenyl groups) to isolate target-specific effects. For example:
- σ₁ Antagonism : Correlates with electron-withdrawing substituents (Cl/Br) at the 4-position of phenyl rings .
- Antitubulin Activity : Requires a planar thiourea-pyrazole conformation, confirmed via molecular docking .
Basic: What computational tools are recommended for modeling this compound’s electronic properties?
Methodological Answer:
- DFT Calculations (Gaussian, ORCA) : Optimize geometry at B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
- Molecular Docking (AutoDock Vina) : Screen against targets like σ₁ receptors (PDB: 6KOF) using flexible ligand protocols .
Advanced: How to resolve crystallographic disorder in the pyrazole-thiourea moiety?
Methodological Answer:
Disorder often arises from rotational freedom of the thiourea group. Approaches include:
Multi-Component Refinement : Model alternative conformations in SHELXL with occupancy parameters .
Low-Temperature Data Collection : Reduce thermal motion (e.g., 100 K) to improve resolution (< 0.8 Å) .
Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H···S vs. N–H···Br) to identify stabilizing interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
